n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and reactivity. This compound features a thietane ring with a dioxo substitution, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide typically involves the reaction of NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole. This reaction occurs in tert-butanol in the presence of sodium tert-butoxide, yielding the desired product in 39-64% yields . The reaction mechanism involves the elimination of thietane 1,1-dioxide, which participates in a Michael addition with the NH-1,2,4-triazoles .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothietane ring to a thietane ring.
Substitution: Nucleophilic substitution reactions can occur at the dioxothietane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in the presence of bases.
Major Products Formed: The major products formed from these reactions include substituted thietane derivatives, sulfoxides, and sulfones .
Scientific Research Applications
n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide involves its reactivity as a Michael acceptor. The dioxothietane ring can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the dioxo groups, which enhance the electrophilicity of the thietane ring .
Comparison with Similar Compounds
- N-(Thietan-3-yl)prop-2-enamide
- N-(1-Oxothietan-3-yl)prop-2-enamide
- N-(1,1-Dioxothietan-3-yl)-1,2,4-triazole
Comparison: n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide is unique due to the presence of the dioxo groups on the thietane ring, which significantly enhance its reactivity compared to similar compounds. This increased reactivity makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
N-(1,1-dioxothietan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-2-6(8)7-5-3-11(9,10)4-5/h2,5H,1,3-4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCBRFFMRLMRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.